N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a dimethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the dimethylamino groups: This step involves the substitution of hydrogen atoms on the phenyl ring with dimethylamino groups using reagents like dimethylamine and a suitable catalyst.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the dimethylamino-substituted phenyl group through an oxalamide linkage. This can be achieved using reagents like oxalyl chloride and appropriate bases.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups, forming N-oxides.
Reduction: Reduction reactions could target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of simpler amines and carboxylic acids.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the additional dimethylamino group on the phenyl ring.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenyl)oxalamide: Lacks the dimethylamino group on the ethyl chain.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)oxalamide: Substitutes the dimethylamino group on the phenyl ring with a methyl group.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole moiety and the dimethylamino-substituted phenyl group in N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide may confer specific properties that are not present in similar compounds. These properties could include enhanced binding affinity to certain molecular targets, improved solubility, or unique reactivity in chemical reactions.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound with potential biological activities. Its structure includes a benzodioxole moiety and dimethylamino groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Structural Formula
The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can interact with neurotransmitter receptors, potentially influencing neurochemical signaling.
Research indicates that the compound may exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways involved in these processes.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound A | 0.15 ± 0.01 | AChE inhibitor with selective activity |
Compound B | 0.37 ± 0.02 | Mixed-type inhibition against AChE |
These compounds demonstrate promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. In vitro studies have shown that related compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain.
Study | AChE Inhibition IC50 (μM) | Selectivity Ratio (AChE/BChE) |
---|---|---|
Study 1 | 0.15 ± 0.01 | 27.4:1 |
This selectivity indicates that the compound could be useful in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission.
Case Studies and Research Findings
- In Vitro Studies : Research has shown that compounds with similar structures exhibit significant inhibition of AChE and butyrylcholinesterase (BChE). For instance, a study reported an IC50 value of 0.15 μM for a related compound against AChE, indicating high potency compared to established drugs like rivastigmine.
- Mechanistic Insights : Kinetic studies reveal that certain derivatives exhibit mixed-type inhibition against AChE, characterized by an increase in Km values with rising inhibitor concentrations while decreasing Vmax values.
- Therapeutic Applications : The unique structural characteristics of this compound suggest its potential use as a probe in biological research and as a lead compound for drug development targeting inflammation and cancer.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24(2)16-8-5-14(6-9-16)17(25(3)4)12-22-20(26)21(27)23-15-7-10-18-19(11-15)29-13-28-18/h5-11,17H,12-13H2,1-4H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJGIZJSGUUIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.